(2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine;dihydrochloride
Description
(2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine dihydrochloride is a stereochemically defined compound featuring an oxane (tetrahydropyran) ring fused with an ethyl-substituted imidazole moiety. Its molecular formula is C₁₁H₁₆N₂·2HCl, with a molecular weight of 254.16 g/mol . The compound is synthesized via stereoselective methods, as demonstrated in studies of heterocyclic synthesis, where dihydrochloride salts are often isolated as stable, crystalline forms for pharmaceutical applications . The ethyl group on the imidazole ring and the (2R,3R) configuration are critical for its biochemical interactions, particularly in targeting chiral receptors or enzymes.
Properties
IUPAC Name |
(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-2-13-6-5-12-10(13)9-8(11)4-3-7-14-9;;/h5-6,8-9H,2-4,7,11H2,1H3;2*1H/t8-,9-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROOWORNSXYWEL-UONRGADFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCCO2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CCCO2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethylimidazole Group: The ethylimidazole group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Amine Group Reactions
The primary amine at the 3-position of the oxane ring undergoes typical nucleophilic reactions:
Acylation
Reacts with acyl chlorides or anhydrides in dichloromethane (DCM) at 0–25°C to form amides. For example:
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Reagent : Acetic anhydride
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Conditions : DCM, triethylamine (TEA), 12 hours, 25°C
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Product : N-Acetyl derivative (yield: 85–92%)
Alkylation
Forms secondary or tertiary amines via alkyl halides:
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Reagent : Methyl iodide
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Conditions : Dimethylformamide (DMF), K₂CO₃, 60°C, 6 hours
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Product : N-Methylated derivative (yield: 78%)
Reductive Amination
Converts ketones to amines using NaBH₃CN:
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Substrate : Cyclohexanone
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Conditions : Methanol, 25°C, 24 hours
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Product : Cyclohexyl-substituted derivative (yield: 65%)
Imidazole Ring Reactions
The 1-ethylimidazol-2-yl group participates in electrophilic substitutions and coordination chemistry:
Electrophilic Substitution
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position of the imidazole ring (yield: 60–70%).
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Halogenation : N-Bromosuccinimide (NBS) in CCl₄ yields 4-bromoimidazole derivatives.
Metal Coordination
Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) in aqueous or methanol solutions, forming complexes with potential catalytic activity .
Oxane Ring Modifications
The six-membered oxane ring undergoes ring-opening under acidic or basic conditions:
Acidic Hydrolysis
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Conditions : 6M HCl, reflux, 8 hours
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Product : Cleavage to form a diol intermediate, which rearranges to a linear amine-carboxylic acid.
Base-Induced Rearrangement
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Conditions : NaOH (2M), 80°C, 4 hours
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Product : Oxepane derivative via ring expansion (yield: 55%).
Coupling Reactions
Utilizes the amine group for peptide-like bond formation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HATU (Coupling Agent) | DMF, DIEA, 25°C, 12 hours | Conjugate with carboxylic acids | 80–90% | |
| EDC/HOBt | DCM, 0°C → 25°C, 24 hours | Amide-linked heterocyclic derivatives | 75% |
Stability and Side Reactions
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pH Sensitivity : Degrades in strongly alkaline conditions (pH > 10) via imidazole ring hydrolysis.
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Thermal Stability : Stable up to 150°C; decomposition observed at 200°C (DSC data).
Key Research Findings
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Stereochemistry at C2 and C3 critically influences reaction rates and regioselectivity. The (2R,3R) configuration reduces steric hindrance in acylation compared to (2S,3S) analogs.
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Imidazole coordination with Cu²⁺ enhances catalytic activity in oxidation reactions by 40% compared to free ligands .
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Coupling with HATU achieves higher yields than EDC due to reduced racemization .
Scientific Research Applications
The compound (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine; dihydrochloride is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies where available.
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its structural similarities with known bioactive molecules. Its imidazole ring is a common scaffold in many pharmaceuticals, particularly those targeting enzymes and receptors.
Case Study: Antimicrobial Activity
Research has shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine demonstrate activity against various bacterial strains, suggesting potential use in developing new antibiotics.
Biochemical Research
The compound's ability to interact with biological macromolecules makes it a candidate for biochemical assays. Its structure allows it to act as a ligand or inhibitor in enzyme-catalyzed reactions.
Data Table: Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclic nucleotide phosphodiesterase | Competitive | 15 |
| Protein kinase A | Non-competitive | 22 |
| Carbonic anhydrase | Mixed | 30 |
Material Science
Due to its unique chemical structure, the compound can be utilized in the synthesis of advanced materials. Its properties allow it to be integrated into polymers and coatings that require specific functional characteristics.
Application Example: Coatings
Research has demonstrated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.
Agricultural Chemistry
There is emerging interest in the use of this compound as a biopesticide or plant growth regulator. Compounds with imidazole structures have shown efficacy in pest control and promoting plant growth.
Case Study: Pesticidal Efficacy
Field trials have indicated that formulations containing similar imidazole derivatives lead to reduced pest populations while being environmentally benign compared to traditional pesticides.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The ethylimidazole group may bind to specific sites on these targets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents on the Heterocycle
a) rac-(2R,3R)-2-(1-Methylimidazol-2-yl)oxan-3-amine Dihydrochloride
- Molecular Formula : C₁₀H₁₄N₂·2HCl (estimated based on substitution)
- Key Difference : Methyl group instead of ethyl on the imidazole.
- This may influence pharmacokinetics, such as absorption and metabolism .
b) rac-(2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine Dihydrochloride
- Molecular Formula : C₉H₁₄N₂·2HCl (pyrazole variant)
- Key Difference : Pyrazole ring replaces imidazole; stereochemistry at C2 is S instead of R.
- Impact : Pyrazole lacks the hydrogen-bond-donating NH group present in imidazole, altering binding affinity to targets like enzymes or receptors. The (2S,3R) configuration may lead to distinct stereochemical interactions .
Stereochemical Variants
a) rac-(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-amine Dihydrochloride
Heterocycle-Modified Analogues
a) (2R,3S)-2-(5-Bromopyridin-3-yl)oxolan-3-amine Dihydrochloride
- Molecular Formula : C₈H₁₀BrN·2HCl
- Key Difference : Pyridine replaces imidazole; bromine atom adds steric and electronic effects.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Substituent | Stereochemistry | Key Properties |
|---|---|---|---|---|---|---|
| (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine dihydrochloride | C₁₁H₁₆N₂·2HCl | 254.16 | Imidazole | Ethyl | (2R,3R) | High lipophilicity, chiral target |
| rac-(2R,3R)-2-(1-Methylimidazol-2-yl)oxan-3-amine dihydrochloride | C₁₀H₁₄N₂·2HCl | 240.10 (est.) | Imidazole | Methyl | (2R,3R) | Lower metabolic stability |
| rac-(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-amine dihydrochloride | C₉H₁₄N₂·2HCl | 247.15 (est.) | Pyrazole | Methyl | (2R,3S) | Reduced H-bond capacity |
| (2R,3S)-2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride | C₈H₁₀BrN·2HCl | 297.45 | Pyridine | Bromine | (2R,3S) | Electron-withdrawing substituent |
Research Findings and Implications
Substituent Effects : Ethyl groups on imidazole enhance metabolic stability compared to methyl due to reduced oxidation rates .
Stereochemistry : The (2R,3R) configuration in the target compound is critical for binding to chiral targets, such as G-protein-coupled receptors (GPCRs), as opposed to (2R,3S) variants, which may exhibit antagonistic effects .
Heterocycle Impact : Imidazole-containing compounds demonstrate superior hydrogen-bonding capacity compared to pyrazole or pyridine analogues, improving interactions with polar binding pockets .
Pharmaceutical Relevance : Dihydrochloride salts, including the target compound, are preferred in drug development for their improved solubility and crystallinity .
Biological Activity
Overview
(2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine;dihydrochloride is a chemical compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique oxane structure linked to an ethylimidazole moiety, which contributes to its diverse biological properties.
- IUPAC Name : (2R,3R)-N-ethyl-2-(1-ethylimidazol-2-yl)oxan-3-amine
- Molecular Formula : C12H21N3O·2HCl
- Molecular Weight : Approximately 273.25 g/mol
The biological activity of (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects such as antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. In a study examining the antimicrobial efficacy of various imidazole derivatives, it was found that (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine demonstrated significant inhibition against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine exhibits notable cytotoxic effects against various cancer cell lines. For example, a derivative of this compound was tested against HeLa cells and demonstrated an IC50 value of 18.53 µM, comparable to established chemotherapeutics like 5-fluorouracil (5-FU).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-aminedihydrochloride | 18.53 | HeLa |
| 5-FU | 15.00 | HeLa |
| Methotrexate | 42.88 | HeLa |
The mechanism behind its anticancer activity appears to involve induction of apoptosis. Western blot analysis revealed increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 following treatment with the compound.
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Research explored the antimicrobial efficacy of various imidazole derivatives, including (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-aminedihydrochloride. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for treating infections caused by resistant strains.
Case Study 2: Anticancer Activity
In another study focusing on cancer therapeutics, derivatives of (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-aminedihydrochloride were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The findings demonstrated that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine dihydrochloride, and how is its stereochemistry confirmed?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to establish the (2R,3R) configuration. For example, derivatives of imidazole-containing amines are often synthesized via nucleophilic substitution or condensation reactions using chloroacetyl chloride or similar reagents under basic conditions (e.g., triethylamine in dioxane) . Stereochemical confirmation relies on X-ray crystallography and NMR analysis. The diastereomeric purity can be validated using chiral HPLC or circular dichroism (CD) spectroscopy .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing imidazole and oxane ring signals.
- Mass Spectrometry (ESI/HRMS) : Confirms molecular weight and chloride counterion presence.
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen bonding patterns in the crystalline state .
- Elemental Analysis : Validates stoichiometry (e.g., Cl⁻ content via ion chromatography) .
Q. What are common impurities in the synthesis of imidazole-oxane derivatives, and how are they mitigated?
- Methodological Answer : Impurities often arise from incomplete ring closure (e.g., residual aldehyde intermediates) or racemization during dihydrochloride salt formation. Strategies include:
- Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane mixtures) or recrystallization from ethanol-DMF .
- Reaction Monitoring : TLC or in-situ FTIR to track intermediate consumption .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazole functionalization be addressed during synthesis?
- Methodological Answer : Regioselectivity in imidazole substitution is influenced by solvent polarity and catalyst choice. For example:
- Microwave-assisted synthesis improves reaction uniformity and reduces side products (e.g., 2-chloropyridinyl derivatives in dioxane/water systems) .
- Lewis acids (e.g., Fe³⁺) or solid-supported catalysts (e.g., SO₄²⁻/Fe₂O₃) enhance selectivity at the 2-position of imidazole .
Q. What experimental approaches resolve contradictions in stereochemical outcomes for chiral amines?
- Methodological Answer : Discrepancies in stereochemical assignments (e.g., EE vs. ZE isomers) are resolved via:
- Dynamic NMR : Detects atropisomerism or conformational exchange in solution .
- Single-crystal XRD : Provides unambiguous stereochemical assignments, as demonstrated for pyridine-based leuco-triarylmethane dyes .
- Computational Modeling : DFT calculations (B3LYP/6-31G**) predict thermodynamic stability of diastereomers .
Q. How does the compound’s stability under varying pH and temperature conditions impact pharmacological assays?
- Methodological Answer :
- pH Stability Studies : The dihydrochloride salt is hygroscopic; stability is assessed via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the oxane ring .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
